molecular formula C6H3BrN2O4 B145926 1-Bromo-2,4-dinitrobenzene CAS No. 584-48-5

1-Bromo-2,4-dinitrobenzene

Cat. No.: B145926
CAS No.: 584-48-5
M. Wt: 247 g/mol
InChI Key: PBOPJYORIDJAFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Bromo-2,4-dinitrobenzene (C₆H₃BrN₂O₄) is a halogenated aromatic compound characterized by a bromine atom at the 1-position and nitro groups at the 2- and 4-positions. It is synthesized via nitration of bromobenzene, achieving high yields (>94%) and purity (>99%) under optimized conditions . The compound is widely used:

  • Biochemical assays: As a substrate for glutathione S-transferase (GST) activity in enzymes like murine GST P1-1 and camelus GST M1-1 .
  • Synthetic chemistry: As an electrophile in nucleophilic aromatic substitution (SNAr) reactions to synthesize styrenes, benzimidazoles, and other bioactive derivatives .
  • Pharmaceuticals: Derivatives exhibit antifungal activity against Candida species, with minimum inhibitory concentrations (MIC) as low as 12.5 µg/mL .

Physical properties include a melting point of 70–73°C and partial solubility in water .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-2,4-dinitrobenzene can be synthesized through a multi-step process involving nitration and bromination reactions. The typical synthetic route includes:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions such as temperature, concentration of reagents, and reaction time to ensure high yield and purity of the product .

Chemical Reactions Analysis

1-Bromo-2,4-dinitrobenzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Hydroxide ions, amines; typically carried out in aqueous or alcoholic solutions.

    Reduction: Tin and hydrochloric acid, hydrogen and palladium catalysts; conducted under controlled temperature and pressure.

    Oxidation: Strong oxidizing agents under controlled conditions.

Major Products Formed:

Scientific Research Applications

Chemical Synthesis

Intermediate in Organic Synthesis
BDNB is primarily utilized as an intermediate in the synthesis of various chemical compounds. It is involved in the preparation of dyes, pharmaceuticals, and agrochemicals. The presence of the bromine atom enables nucleophilic substitution reactions, where it can be replaced by various nucleophiles, facilitating the construction of more complex molecules .

Synthesis of N-Heterocyclic Carbenes (NHCs)
BDNB has been employed to synthesize NHCs with a 2,4-dinitrophenyl substituent. These derivatives exhibit unique electronic properties that are beneficial for developing efficient catalysts in organic reactions.

Emulsion Polymerization
In industrial applications, BDNB acts as a retarder in the emulsion polymerization of styrene. This function is critical for controlling the polymerization rate and influencing the final molecular weight of the produced polymers.

Biological Applications

Biochemical Assays
BDNB is used in biochemical assays to study enzyme activities, particularly in assays involving glutathione S-transferase (GST). This application is vital for understanding enzyme kinetics and mechanisms in biological systems.

Toxicological Studies
The compound has been investigated for its potential use in drug development and as a model compound in toxicological studies. Its effects on human health have been assessed through animal studies, which indicate possible developmental toxicity .

Medical Research

Drug Development
Research on BDNB has highlighted its potential role in drug development due to its reactivity and ability to form derivatives that may exhibit pharmacological activity. The compound serves as a model for studying the interactions between drugs and biological targets.

Industrial Applications

Production of Agrochemicals
The compound is also utilized in the production of agrochemicals, where its reactivity can be harnessed to create effective agricultural products .

Data Table: Summary of Applications

Application Area Specific Use Notes
Chemical SynthesisIntermediate for dyes and pharmaceuticalsKey role in nucleophilic substitution reactions
Biological ResearchEnzyme activity assays (GST)Important for studying biochemical pathways
Medical ResearchPotential drug developmentInvestigated for pharmacological properties
Industrial ApplicationsEmulsion polymerizationControls polymerization rates
Agrochemical ProductionSynthesis of agrochemicalsUtilized for creating effective agricultural products

Case Study 1: Nucleophilic Aromatic Substitution

Research comparing microwave-assisted methods with traditional reflux methods for nucleophilic aromatic substitution using BDNB demonstrated that microwave irradiation significantly accelerates reaction times and improves yields when using various nucleophiles such as thiocyanate and ethylamine. This highlights BDNB's versatility and efficiency as a reagent in synthetic chemistry.

Case Study 2: Toxicological Assessment

A study investigating the developmental toxicity of BDNB through animal models indicated potential risks associated with exposure to this compound. The findings emphasize the importance of understanding the toxicological profiles of compounds used in research and industry .

Mechanism of Action

The mechanism of action of 1-Bromo-2,4-dinitrobenzene involves its reactivity towards nucleophiles and reducing agents. The compound can undergo nucleophilic substitution reactions, where the bromine atom is replaced by a nucleophile. Additionally, the nitro groups can be reduced to amino groups, altering the compound’s chemical properties and reactivity . These reactions are facilitated by the electron-withdrawing nature of the nitro groups, which activate the benzene ring towards nucleophilic attack .

Comparison with Similar Compounds

Reactivity in Enzymatic Assays

1-Bromo-2,4-dinitrobenzene demonstrates distinct reactivity compared to chloro and iodo analogs in GST-mediated conjugation (Table 1).

Substrate Specific Activity (U/mg) Enzyme Source Reference
1-Chloro-2,4-dinitrobenzene 100.0 Mouse GST P1-1
This compound 188.8 Mouse GST P1-1
1-Iodo-2,4-dinitrobenzene 14.4 Mouse GST P1-1
This compound 3.5 Phaseolus vulgaris GST
  • Higher reactivity : The bromo analog exhibits ~1.9× higher activity than the chloro analog in murine GST P1-1, likely due to optimal electrophilicity and leaving group ability (Br⁻) in the enzyme’s active site .
  • Species-dependent variation : In Phaseolus vulgaris GST, the bromo compound shows significantly lower activity (3.5 U/mg), highlighting enzyme specificity .
  • Iodo analog limitation : The iodo derivative’s low activity (14.4 U/mg) may stem from steric hindrance or reduced electrophilicity .

Enzyme and Species Specificity

  • Human vs. rat PGDS : Human prostaglandin D₂ synthase (hPGDS) shows ~50% lower transferase activity toward the bromo compound compared to rat PGDS (rPGDS), reflecting structural differences in enzyme active sites .
  • GST isoforms : Rat GSTs B and C exhibit substrate promiscuity but differ in catalytic efficiency for halogenated aromatics .

Physical and Chemical Properties

Property This compound 1-Chloro-2,4-dinitrobenzene 1-Iodo-2,4-dinitrobenzene
Molecular Weight (g/mol) 247.01 202.55 294.00
Melting Point (°C) 70–73 51–53 150–152 (decomposes)
Water Solubility Partially miscible Low Insoluble

The bromo compound’s higher molecular weight and moderate solubility balance reactivity and practicality in synthetic workflows .

Biological Activity

1-Bromo-2,4-dinitrobenzene (DNBB) is an organobromine compound that has garnered attention due to its diverse biological activities and potential toxicological effects. This article delves into the compound's biological activity, including its mechanisms of action, toxicity, and implications for health and environmental safety.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

  • Molecular Formula : C6_6H3_3BrN2_2O4_4
  • CAS Number : 583-60-8

The compound features a bromine atom and two nitro groups attached to a benzene ring, which contributes to its reactivity and biological effects.

Toxicity and Health Effects

This compound exhibits significant toxicity, particularly through mechanisms that lead to methemoglobinemia. This condition arises when the compound or its metabolites bind to hemoglobin, inhibiting oxygen transport in the blood. Symptoms of methemoglobinemia include:

  • Cyanosis : A bluish discoloration of the skin and mucous membranes.
  • Respiratory Distress : Difficulty in breathing, which can escalate to severe complications at higher concentrations (40-60% methemoglobin levels) leading to weakness, dizziness, and confusion.
  • Neurological Symptoms : Exposure can result in ataxia and hyperreflexia, with severe cases leading to convulsions and hallucinations .

Allergic Reactions

The compound has been noted for its potential to cause allergic reactions upon skin contact. These reactions can manifest as contact eczema or urticaria due to a cell-mediated immune response. The sensitization potential varies among individuals, with some experiencing significant allergic reactions after exposure .

Cytotoxicity in Cell Lines

Research indicates that DNBB is highly cytotoxic in various cell lines. A study involving the T24 bladder cancer cell line demonstrated that DNBB significantly reduced cell viability in a dose-dependent manner. The mechanism of action appears to involve apoptosis, characterized by increased intracellular calcium levels leading to cell death .

Ecotoxicological Impact

This compound poses risks not only to human health but also to aquatic ecosystems. It has been identified as harmful to organisms such as rainbow trout and Daphnia magna, indicating its potential for bioaccumulation and ecological disruption . The bromide ion released from DNBB can affect microbial growth and disrupt aquatic food chains.

Case Study 1: Methemoglobinemia Induction

A clinical case highlighted the induction of methemoglobinemia following exposure to DNBB during laboratory experiments. The patient presented with classic symptoms of cyanosis and respiratory distress several hours post-exposure. Treatment involved methylene blue administration to restore normal hemoglobin function .

Case Study 2: Allergic Contact Dermatitis

In another instance, a laboratory technician developed allergic contact dermatitis after handling DNBB without adequate protective gear. Patch testing confirmed sensitization to the compound, emphasizing the need for stringent safety protocols when working with this substance .

Summary of Research Findings

Study Focus Findings
Toxicity in T24 Cell LineSignificant reduction in cell viability; induced apoptosis via calcium influx .
MethemoglobinemiaBinding of DNBB metabolites to hemoglobin; symptoms include cyanosis and respiratory distress .
Allergic ReactionsContact dermatitis observed; sensitization potential varies among individuals .
EcotoxicityHarmful effects on aquatic organisms; potential for bioaccumulation .

Q & A

Q. How is BDNB utilized in glutathione transferase (GST) activity assays?

Basic Question | Experimental Design
BDNB is a halogenated aromatic substrate used to measure GST enzymatic activity. The assay involves monitoring the conjugation of BDNB with reduced glutathione (GSH) at 340 nm, where the formation of the thioether product increases absorbance . Specific activity values (U/mg) vary significantly across GST isoforms; for example, Phaseolus vulgaris GSTU2-2 exhibits 174-fold higher activity toward BDNB compared to other isoforms . Standard protocols include 1 mM BDNB and 5 mM GSH in phosphate buffer (pH 6.5) at 25°C .

Q. What factors influence the catalytic efficiency of GSTs with BDNB?

Advanced Question | Kinetic Analysis
Catalytic efficiency (kcat/Km) depends on:

  • Electrophilic substituents : Bromine in BDNB provides stronger leaving-group ability than chloro- (CDNB) or fluoro- (FDNB) analogues, enhancing reaction rates .
  • Enzyme active-site topology : Tau-class GSTs (e.g., PvGSTU2-2) show higher activity due to broader substrate-binding pockets accommodating nitro groups .
  • pH and temperature : Optimal activity occurs at pH 6.5–7.0 and 25–37°C, with deviations causing protonation of active-site residues or denaturation .

Q. What safety precautions are required when handling BDNB?

Basic Question | Safety Protocols
BDNB is a mutagen and skin sensitizer. Key precautions include:

  • Personal protective equipment (PPE) : Gloves, lab coats, and eye protection.
  • Ventilation : Use fume hoods to avoid inhalation of toxic NOx and Br<sup>−</sup> vapors released during decomposition .
  • Storage : In airtight containers away from light and heat.

Q. How do substrate specificity and kinetic parameters differ between BDNB and its analogues (CDNB, FDNB)?

Advanced Question | Data Contradiction Analysis

SubstrateSpecific Activity (U/mg)Relative Reactivity
BDNB3.5–4.2 (PvGSTU2-2)High
CDNB0.02–3.5 (PvGSTU1-1)Moderate
FDNBND (not detected)Low
The bromine atom in BDNB enhances leaving-group ability, while fluorine in FDNB reduces electrophilicity, making it unsuitable for GST assays .

Q. How does BDNB participate in nucleophilic aromatic substitution (SNAr) reactions?

Advanced Question | Reaction Mechanism
BDNB undergoes SNAr reactions due to electron-withdrawing nitro groups activating the aromatic ring. It reacts with nucleophiles (e.g., amines, thiols) at the para position to bromine, forming stable adducts. This reactivity is exploited in synthesizing chiral styrenes via dynamic kinetic resolution .

Q. How should researchers interpret variability in kinetic data for BDNB across GST isoforms?

Advanced Question | Data Interpretation
Variability arises from:

  • Isoform-specific binding pockets : Phi-class GSTs (e.g., PvGSTF1-1) show lower activity due to steric hindrance from bulky residues .
  • Substrate inhibition : At concentrations >2 mM, BDNB may inhibit GSTs by non-productive binding .
    Normalize activity to protein concentration and validate with positive controls (e.g., CDNB for GST validation ).

Q. What structural insights can be gained from comparing BDNB with GSH analogues?

Advanced Question | Structural Biology
Co-crystallization studies with GSH analogues (e.g., γ-Glu-Cys) reveal:

  • Hydrogen bonding : The nitro group at position 4 stabilizes the GSH thiolate ion in the active site.
  • Hydrophobic interactions : The bromine atom occupies a hydrophobic subpocket in tau-class GSTs .

Q. How is BDNB used in mutagenicity studies?

Advanced Question | Toxicology
BDNB induces frameshift mutations in Salmonella assays (5 µmol/L) via DNA adduct formation. Its metabolic activation is not required, making it a direct-acting mutagen .

Q. What are common pitfalls in spectrophotometric BDNB-GST assays?

Basic Question | Troubleshooting

  • Baseline drift : Ensure GSH is freshly prepared to avoid oxidation.
  • Low absorbance : Check substrate solubility (BDNB may precipitate in aqueous buffers; use 1% DMSO as cosolvent) .
  • Enzyme inactivation : Avoid freeze-thaw cycles of GST aliquots.

Q. What purification strategies are recommended for BDNB-derived reaction products?

Advanced Question | Synthetic Chemistry

  • Column chromatography : Use silica gel with hexane/ethyl acetate (4:1) for nitro-containing adducts.
  • Recrystallization : Ethanol/water mixtures yield pure crystals of SNAr products .

Properties

IUPAC Name

1-bromo-2,4-dinitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrN2O4/c7-5-2-1-4(8(10)11)3-6(5)9(12)13/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBOPJYORIDJAFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3060403
Record name Benzene, 1-bromo-2,4-dinitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3060403
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Yellow powder; [Aldrich MSDS]
Record name 1-Bromo-2,4-dinitrobenzene
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/10045
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

CAS No.

584-48-5
Record name 1-Bromo-2,4-dinitrobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=584-48-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Bromo-2,4-dinitrobenzene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000584485
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Bromo-2,4-dinitrobenzene
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3808
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzene, 1-bromo-2,4-dinitro-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Benzene, 1-bromo-2,4-dinitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3060403
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-bromo-2,4-dinitrobenzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.008.674
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1-BROMO-2,4-DINITROBENZENE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4MS3FTW380
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

1-Bromo-2,4-dinitrobenzene
1-Bromo-2,4-dinitrobenzene
1-Bromo-2,4-dinitrobenzene
1-Bromo-2,4-dinitrobenzene
1-Bromo-2,4-dinitrobenzene
1-Bromo-2,4-dinitrobenzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.